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Abstract
Lesogaberan (AZD3355) is a selective agonist for the γ-aminobutyric acid type B (GABA-B)

receptor that was developed for the treatment of gastroesophageal reflux disease (GERD). Its

mechanism of action centers on the reduction of transient lower esophageal sphincter

relaxations (TLESRs), the primary underlying cause of reflux events. As a peripherally acting

agent, lesogaberan was designed to minimize the central nervous system side effects

associated with other GABA-B agonists like baclofen. This guide provides a detailed technical

overview of lesogaberan's mechanism of action, supported by quantitative data from

preclinical and clinical studies, comprehensive experimental protocols, and visualizations of key

pathways and workflows.

Core Mechanism of Action: GABA-B Receptor
Agonism
Lesogaberan is a potent and selective agonist of the GABA-B receptor.[1] The GABA-B

receptor is a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission

throughout the central and peripheral nervous systems.[1] In the context of GERD,

lesogaberan's therapeutic effect is primarily due to its action on GABA-B receptors located on

the vagal afferent nerves that innervate the stomach and esophagus.
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Activation of these peripheral GABA-B receptors by lesogaberan leads to an inhibition of the

vagal pathways responsible for triggering TLESRs. This results in a decrease in the frequency

of TLESRs, a reduction in the number of reflux episodes, and an increase in the pressure of the

lower esophageal sphincter (LES).[2][3]

Signaling Pathway
The binding of lesogaberan to the GABA-B receptor initiates a downstream signaling cascade

mediated by a Gi/o G-protein. This cascade ultimately leads to a reduction in neuronal

excitability. The key steps are as follows:

Ligand Binding: Lesogaberan binds to the GABA-B1 subunit of the heterodimeric GABA-B

receptor.

G-Protein Activation: This binding event induces a conformational change in the receptor,

leading to the activation of the associated Gi/o G-protein. The Gα subunit exchanges GDP

for GTP and dissociates from the Gβγ dimer.

Effector Modulation:

The Gβγ subunit directly interacts with and opens G-protein-gated inwardly rectifying

potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarization of

the neuronal membrane, and a decrease in neuronal excitability.

The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic

AMP (cAMP) levels.

The Gβγ subunit can also inhibit voltage-gated calcium channels, reducing calcium influx

and subsequent neurotransmitter release.

This multi-faceted inhibition of neuronal activity at the peripheral terminals of vagal afferent

nerves is the primary mechanism by which lesogaberan reduces the frequency of TLESRs.
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Caption: GABA-B Receptor Signaling Pathway Activated by Lesogaberan.

Quantitative Data
The following tables summarize the key quantitative data for lesogaberan from in vitro and

clinical studies.

Table 1: In Vitro Receptor Binding and Potency
Parameter Species/System Value Reference

EC50
Human recombinant

GABA-B receptors
8.6 nM [1]

Ki
Rat GABA-B

receptors
5.1 nM

Ki Rat GABA-A receptors 1.4 µM
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Table 2: Clinical Efficacy in Patients with GERD (Phase
IIb Study)

Treatment Group (twice daily) Responder Rate (%)

Placebo 17.9

Lesogaberan 60 mg 20.9

Lesogaberan 120 mg 25.6

Lesogaberan 180 mg 23.5

Lesogaberan 240 mg 26.2

Response was defined as ≥ 3 additional days per week with no more than mild GERD

symptoms compared to baseline.

Table 3: Pharmacodynamic Effects of Lesogaberan in
Humans

Parameter Effect of Lesogaberan Reference

Transient Lower Esophageal

Sphincter Relaxations

(TLESRs)

36% reduction (0.8 mg/kg

dose in healthy volunteers)

Lower Esophageal Sphincter

(LES) Pressure

39% increase (0.8 mg/kg dose

in healthy volunteers)

Acid Reflux Episodes
47% reduction (65 mg BID in

GERD patients)

Experimental Protocols
Radioligand Binding Assay for GABA-B Receptor
Affinity
This protocol outlines the method used to determine the binding affinity (Ki) of lesogaberan for

the rat GABA-B receptor.
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Membrane Preparation:

Whole rat brains are homogenized in a sucrose buffer (e.g., 0.32 M sucrose) and

centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

The supernatant is then subjected to high-speed centrifugation (e.g., 50,000 x g) to pellet

the crude membrane fraction.

The pellet is washed multiple times with a Tris-HCl buffer to remove endogenous GABA

and other interfering substances. The final membrane preparation is resuspended in the

assay buffer.

Binding Assay:

The assay is performed in a 96-well plate format.

A constant concentration of a radiolabeled GABA-B receptor antagonist (e.g.,

[3H]CGP54626) is added to each well.

Increasing concentrations of unlabeled lesogaberan are added to compete with the

radioligand for binding to the GABA-B receptors in the membrane preparation.

Non-specific binding is determined in the presence of a high concentration of a non-

radiolabeled GABA-B agonist (e.g., GABA or baclofen).

The plates are incubated at room temperature for a defined period (e.g., 60 minutes) to

allow binding to reach equilibrium.

Detection and Analysis:

The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the

membranes while allowing the unbound radioligand to pass through.

The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

The radioactivity retained on the filters is quantified using liquid scintillation counting.
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The data are analyzed using non-linear regression to determine the IC50 value (the

concentration of lesogaberan that inhibits 50% of the specific binding of the radioligand).

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Esophageal Manometry and pH-Impedance Monitoring
in Clinical Trials
This protocol describes the methodology used to assess the effect of lesogaberan on

TLESRs, LES pressure, and reflux events in human subjects.

Patient Preparation:

Patients are required to fast for a specified period (e.g., 6-8 hours) prior to the study.

Any medications that could interfere with esophageal motility or gastric acid secretion

(other than the study medications) are discontinued.

Catheter Placement:

A high-resolution manometry catheter with integrated pH and impedance sensors is used.

The catheter is passed transnasally into the esophagus and positioned to span the entire

esophagus, with sensors located in the stomach, across the LES, and in the esophageal

body.

Data Acquisition:

After a baseline recording period, the subject consumes a standardized meal to provoke

reflux events.

Data on esophageal pressure, pH, and impedance are continuously recorded for a defined

postprandial period (e.g., 3 hours).

Data Analysis:

TLESRs: Identified based on specific manometric criteria, including a rapid drop in LES

pressure to the level of gastric pressure, not triggered by a swallow, and lasting for a
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defined duration.

LES Pressure: The mean resting pressure of the LES is calculated during periods without

swallowing or TLESRs.

Reflux Events: Detected by a drop in esophageal pH below 4 (acid reflux) or by a

retrograde flow of bolus detected by impedance monitoring (non-acid reflux).

Experimental and Logical Workflows
Clinical Trial Workflow for Efficacy Assessment
The following diagram illustrates the typical workflow of a randomized, double-blind, placebo-

controlled clinical trial designed to evaluate the efficacy of lesogaberan in patients with GERD.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1674770?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening and Baseline

Randomization

Treatment Phase

Follow-up and Analysis

Patient Screening
(Inclusion/Exclusion Criteria)

Informed Consent

Baseline Symptom
Assessment (e.g., RESQ-eD)

Randomization

Placebo Group
(PPI + Placebo)

Lesogaberan Group
(PPI + Lesogaberan)

4-Week Treatment Period
(Double-Blind)

Daily Symptom Diaries

Safety and Tolerability
Assessment

Primary Efficacy Endpoint
(Responder Rate)

Statistical Analysis

Click to download full resolution via product page

Caption: Workflow of a Phase IIb Clinical Trial for Lesogaberan in GERD.
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Conclusion
Lesogaberan's mechanism of action is well-defined, centering on its role as a selective GABA-

B receptor agonist. By acting peripherally to inhibit transient lower esophageal sphincter

relaxations, it addresses a key pathophysiological driver of gastroesophageal reflux disease.

While clinical trials demonstrated a statistically significant, albeit modest, therapeutic effect, the

detailed understanding of its molecular and physiological actions provides a valuable

framework for the future development of peripherally restricted GABA-B agonists for GERD and

other potential indications. The experimental protocols and quantitative data presented in this

guide offer a comprehensive resource for researchers and clinicians in the field of

gastroenterology and pharmacology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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